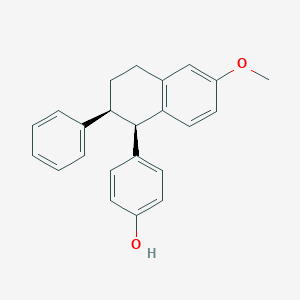

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol

Vue d'ensemble

Description

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol is a compound with the molecular formula C23H22O2 and a molecular weight of 330.4 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol typically involves multiple steps, including the formation of the tetrahydronaphthalene core and subsequent functionalization. One common method involves the Ullmann reaction catalyzed by copper, using 3-methoxyphenol as a co-reagent, followed by demethylation with hydrobromic acid in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.

Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions, such as nitration and bromination.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride

Electrophilic Substitution: Nitric acid for nitration, bromine water for bromination

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol

Applications De Recherche Scientifique

Medicinal Chemistry

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol has been explored for its potential therapeutic applications. Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic properties. Studies have shown that phenolic compounds can modulate various biological pathways, making them suitable candidates for drug development against chronic pain and inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various functionalization reactions, including:

- Alkylation : The presence of the hydroxyl group facilitates reactions with alkyl halides to form ethers.

- Acylation : The phenolic hydroxyl can be acylated to produce esters that are useful in further synthetic applications.

Material Science

The unique properties of this compound make it a candidate for developing advanced materials. Its ability to form stable complexes with metals can be utilized in:

- Catalysis : The compound may act as a ligand in metal-catalyzed reactions.

- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal and mechanical properties.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anti-inflammatory effects in vitro. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

Case Study 2: Synthesis of Novel Derivatives

A research team explored the synthetic pathways leading to new derivatives of this compound. By modifying the methoxy group and introducing various substituents on the phenolic ring, they identified several compounds with enhanced biological activity compared to the parent structure. This work highlights the versatility of this compound as a scaffold for drug development.

Mécanisme D'action

The mechanism of action of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with various biological targets, potentially influencing pathways related to inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-[(2S,3R)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-3-methylol-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol

- 4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxy-phenol

Uniqueness

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol is unique due to its specific structural features, which confer distinct biological properties and potential applications. Its tetrahydronaphthalene core and methoxyphenyl group contribute to its diverse reactivity and functionality, distinguishing it from other similar compounds.

Activité Biologique

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on recent studies.

Structural Characteristics

Molecular Formula : C23H22O2

Molecular Weight : 330.42 g/mol

CAS Number : 14089-22-6

The compound features a naphthalene core substituted with a methoxy group and a phenolic moiety, contributing to its unique properties and biological activities.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity in human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 33 nM, comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

| Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |

|---|---|---|---|

| MCF-7 | 10 - 33 | CA-4 | 3.9 |

| MDA-MB-231 | 23 - 33 | CA-4 | 3.9 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

The mechanism underlying the antiproliferative activity involves the inhibition of tubulin polymerization. The compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry analyses confirmed that treatment with this compound results in G2/M phase arrest in MCF-7 cells.

Study on Antitumor Activity

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers evaluated various derivatives of tetrahydronaphthalene compounds, including this compound. The study reported that this compound exhibited potent antitumor activity across multiple human cancer cell lines .

The results indicated that modifications to the substituents on the naphthalene ring could enhance the biological activity. For example:

| Derivative | IC50 (nM) | Cell Line |

|---|---|---|

| cis-Tetrahydro | 10 - 33 | MCF-7 |

| ortho-substituted | 8.8 - 18.1 | Various Tumor Lines |

These findings underscore the importance of structural optimization in enhancing the pharmacological profile of naphthalene derivatives.

Propriétés

IUPAC Name |

4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,21,23-24H,9,13H2,1H3/t21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUALGQALXWQQPQ-GGAORHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648757 | |

| Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14089-22-6 | |

| Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.